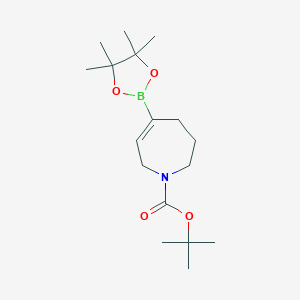
4,4'-Methylenebis(2-tert-butyl-6-methylphenol)
Overview
Description
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is a chemical compound with the molecular formula C23H32O2 and a molecular weight of 340.5 . It is commonly used as an antioxidant .
Molecular Structure Analysis
The molecular structure of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) consists of 23 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) has a melting point of 97-99℃ and a predicted boiling point of 437.7±40.0 °C . Its density is 1.026, and it has a pKa value of 10.28±0.10 (Predicted) .Scientific Research Applications
Application in Polymerization
Scientific Field
Organic Synthesis, Polymer Science
Summary of Application
“4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” is used as a reagent in the synthesis of polymers . It’s incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
Methods of Application
The specific methods of application in polymer synthesis would depend on the type of polymer being synthesized and the desired properties of the final product. Typically, this compound would be mixed with the monomer and other reagents under controlled conditions to initiate the polymerization process .
Results or Outcomes
The use of “4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” in polymer synthesis can enhance the thermo-reversibility of the resulting polymer, potentially improving its heat resistance and other physical properties .
Application as an Antioxidant in Biodiesel
Scientific Field
Green Chemistry, Renewable Energy
Summary of Application
“4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” is used as an antioxidant in biodiesel production . It helps to improve the oxidation stability of the biodiesel, which can extend its shelf life and improve its performance.
Methods of Application
This compound is typically added to the biodiesel during the production process. The exact amount added would depend on the specific formulation of the biodiesel and the desired level of oxidation stability .
Results or Outcomes
The addition of “4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” to biodiesel can significantly improve its oxidation stability, which is a key factor in the performance and shelf life of the fuel .
Application in Adhesives and Sealants
Scientific Field
Materials Science, Adhesive Technology
Summary of Application
This compound is used in the formulation of adhesives and sealants . It can enhance the stability and durability of these products.
Methods of Application
The compound is typically mixed with the base materials during the manufacturing process of the adhesives and sealants .
Results or Outcomes
The addition of “4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” can improve the performance of adhesives and sealants, making them more resistant to degradation over time .
Application in Lubricants and Greases
Scientific Field
Mechanical Engineering, Tribology
Summary of Application
“4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” is used as an additive in lubricants and greases . It can enhance the oxidative stability of these products, improving their performance and lifespan.
Methods of Application
This compound is typically added to the base oil or grease during the manufacturing process .
Results or Outcomes
The addition of “4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” can significantly improve the oxidation stability of lubricants and greases, which is a key factor in their performance and lifespan .
Application in Fuels
Scientific Field
Chemical Engineering, Energy Technology
Summary of Application
This compound is used as an antioxidant in fuels . It helps to improve the oxidation stability of the fuels, which can extend their shelf life and improve their performance.
Methods of Application
This compound is typically added to the fuel during the production process .
Results or Outcomes
The addition of “4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” to fuels can significantly improve their oxidation stability, which is a key factor in the performance and shelf life of the fuel .
Application in Hydraulic Fluids
Scientific Field
Mechanical Engineering, Fluid Mechanics
Summary of Application
“4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” is used as an antioxidant in hydraulic fluids . It helps to improve the oxidation stability of the fluids, which can extend their shelf life and improve their performance.
Methods of Application
This compound is typically added to the hydraulic fluid during the production process .
Results or Outcomes
The addition of “4,4’-Methylenebis(2-tert-butyl-6-methylphenol)” to hydraulic fluids can significantly improve their oxidation stability, which is a key factor in the performance and shelf life of the fluid .
properties
IUPAC Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLRVTKRKFEVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242070 | |
| Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Methylenebis(2-tert-butyl-6-methylphenol) | |
CAS RN |
96-65-1 | |
| Record name | 4,4′-Methylenebis(6-tert-butyl-2-methylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl Antioxidant 720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-4,4'-methylenedi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-ethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B3059184.png)







![1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-](/img/structure/B3059194.png)

